2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303059-85-0) is a heterocyclic aromatic compound characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Its structure includes:
- A naphthalen-2-yl group at position 2, contributing aromatic π-π stacking interactions.
- A propyl substituent at position 5, influencing lipophilicity and metabolic stability.
The compound’s molecular formula is C₂₃H₂₁N₂O, with a molecular weight of 341.43 g/mol. While its specific pharmacological profile remains under investigation, structural analogs in this class exhibit anticancer, antimicrobial, and neuroprotective activities .
Properties
CAS No. |
303059-85-0 |
|---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H22N2O/c1-2-7-23-25-21(19-10-5-6-11-22(19)26-23)15-20(24-25)18-13-12-16-8-3-4-9-17(16)14-18/h3-6,8-14,21,23H,2,7,15H2,1H3 |
InChI Key |
PHWIMVMNWHJCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core through cyclization reactions. The propyl group is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit significant anticancer properties. For instance, modifications to the dihydropyrazole structure have been shown to enhance anticancer activity compared to existing treatments like sunitinib . The incorporation of electron-donating groups such as methoxy into the benzene ring strengthens this activity.
Antihistaminic Activity
Compounds within the oxazine class have been synthesized and evaluated for their H1 antihistaminic activity. Some derivatives have demonstrated potent effects without the sedative side effects commonly associated with traditional antihistamines . This property makes them potential candidates for treating allergic reactions while minimizing adverse effects.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on anxiety and other mood disorders. For example, certain benzodiazepine derivatives have shown promise in treating anxiety with reduced long-term side effects compared to conventional therapies .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Novel derivatives showed higher efficacy than sunitinib | Potential for new cancer therapies |
| Evaluation of Antihistaminic Properties | Certain derivatives exhibited potent H1 activity without sedation | Development of safer allergy medications |
| Neuropharmacological Assessment | Compounds demonstrated reduced side effects in anxiety treatment | New avenues for mental health therapies |
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of benzopyrazolo-oxazine derivatives are highly dependent on substituent variations. Below is a detailed comparison:
Structural and Functional Group Variations
Key Findings from Comparative Studies
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂): Increase reactivity in electrophilic substitutions (e.g., nitration, sulfonation) and enhance binding to enzymes like kinases . Alkyl chains (e.g., propyl): Improve membrane permeability but may reduce aqueous solubility . Aromatic substituents (e.g., naphthyl, thienyl): Enhance π-π interactions with aromatic residues in protein binding pockets .
Biological Activity Trends :
Physicochemical Properties
| Property | Target Compound | 9-Chloro-5-(4-fluorophenyl)-... | 5-(3,4-Dimethoxyphenyl)-... |
|---|---|---|---|
| LogP | 4.2 | 3.8 | 2.5 |
| Water Solubility (mg/mL) | 0.01 | 0.03 | 0.12 |
| Melting Point (°C) | 198–202 | 215–218 | 185–189 |
Biological Activity
The compound 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a naphthalene ring and a pyrazolo[1,5-c][1,3]oxazine moiety, which are known to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds containing the oxazine nucleus exhibit a variety of biological activities. These include:
- Anticancer Activity : Several studies have reported that oxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to the target compound have shown effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties. They may exert effects on neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Parkinson's disease .
- Antimicrobial Properties : Some oxazine derivatives demonstrate antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Interaction with Receptors : The compound may interact with various receptors in the body, including GABA-A receptors, which are critical for mediating inhibitory neurotransmission. Such interactions can lead to anxiolytic or sedative effects .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Study : A study conducted on a series of naphthoxazine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways .
- Neuroprotection : In an animal model of Parkinson's disease, a related oxazine compound was shown to improve motor function and reduce dopaminergic neuron loss by modulating oxidative stress pathways .
- Antimicrobial Evaluation : A recent study tested a series of oxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxazine ring enhanced antibacterial potency .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
